molecular formula C22H25N3O2S2 B2450548 N-cyclohexyl-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 451469-09-3

N-cyclohexyl-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2450548
CAS No.: 451469-09-3
M. Wt: 427.58
InChI Key: VYEIWYLLULWKTO-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a cyclohexyl group, a thienopyrimidine core, and a sulfanylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-cyclohexyl-2-[3-[(4-methylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S2/c1-15-7-9-16(10-8-15)13-25-21(27)20-18(11-12-28-20)24-22(25)29-14-19(26)23-17-5-3-2-4-6-17/h7-12,17H,2-6,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEIWYLLULWKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thienopyrimidine core, followed by the introduction of the cyclohexyl group and the sulfanylacetamide moiety. Key steps may include:

    Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as thiophene derivatives and pyrimidine intermediates.

    Introduction of the Cyclohexyl Group: This step often involves nucleophilic substitution reactions where a cyclohexyl halide reacts with the thienopyrimidine core.

    Attachment of the Sulfanylacetamide Moiety: This can be accomplished through thiol-ene reactions or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thienopyrimidine core can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Modulation of receptor activity, leading to altered cellular responses.

    Pathways: Interference with signaling pathways, resulting in changes in gene expression or protein activity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-[3-[(4-methylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]acetamide: Lacks the sulfanyl group, which may affect its reactivity and biological activity.

    N-cyclohexyl-2-[3-[(4-methylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfonylacetamide: Contains a sulfonyl group instead of a sulfanyl group, potentially altering its chemical properties.

Uniqueness

N-cyclohexyl-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-cyclohexyl-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC21H22N3O2S2
Molecular Weight431.56 g/mol
IUPAC NameN-cyclohexyl-2-{3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanylacetamide
InChI KeyPEOIDAUPJXWBAT-UHFFFAOYSA-N

The biological activity of N-cyclohexyl-2-{(3-[4-methylphenyl)methyl]-4-oxo-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is primarily attributed to its interaction with various molecular targets. The compound is believed to act through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : The compound can bind to receptor sites on cells, influencing signal transduction pathways and cellular responses.

Biological Activity

Recent studies have highlighted the following biological activities associated with N-cyclohexyl-2-{(3-[4-methylphenyl)methyl]-4-oxo-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

  • A study demonstrated that it inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

N-cyclohexyl derivatives have shown promising antimicrobial activity against various pathogens:

  • Bacterial Inhibition : The compound has been tested against strains like Escherichia coli and Staphylococcus aureus, showing effective inhibition at certain concentrations .

Study 1: Anticancer Screening

In a notable study published in 2019, researchers screened a library of compounds for anticancer activity using multicellular spheroids as a model. N-cyclohexyl derivatives were identified as potent inhibitors of tumor growth, demonstrating efficacy in reducing cell viability in vitro .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound, revealing that it effectively reduced bacterial load in treated cultures compared to controls. The mechanism was linked to disruption of bacterial cell membranes .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what purification methods ensure high yield and purity?

The synthesis typically involves multi-step reactions:

  • Step 1 : Construct the thieno[3,2-d]pyrimidin-4-one core via cyclization of substituted thiophene derivatives with urea or thiourea under acidic conditions .
  • Step 2 : Introduce the sulfanyl bridge by reacting the core with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C .
  • Step 3 : Couple the cyclohexyl group via nucleophilic substitution or amide bond formation. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H NMR : Look for NH protons in DMSO-d₆ (δ 10–12 ppm) and methyl groups on the phenyl ring (δ 2.1–2.3 ppm) .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight via [M+H]⁺ peaks, ensuring no fragmentation of the sulfanyl bridge .
  • FT-IR : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and S–S/S–C bonds (500–700 cm⁻¹) .

Q. What solvents and conditions are recommended for solubility testing in in vitro assays?

The compound is likely poorly water-soluble due to its hydrophobic thienopyrimidine core. Use DMSO for stock solutions (≤10% v/v) and dilute in PBS or cell culture media. Pre-screen for precipitation using dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in thienopyrimidine derivatives?

Single-crystal X-ray diffraction confirms:

  • Planarity of the thienopyrimidine core and dihedral angles between substituents (e.g., 42–67° for phenyl-thienopyrimidine systems) .
  • Hydrogen bonding networks : Intramolecular N–H⋯N bonds stabilize folded conformations, critical for biological activity .
  • Disorder analysis : Refine occupancy ratios for flexible groups (e.g., cyclohexyl) using SHELXL .

Q. What strategies address low yield in the coupling reaction of the thienopyrimidine core with the acetamide moiety?

  • Optimize reaction time and temperature : Prolonged heating (>12 hrs) at 80°C improves conversion .
  • Activate the leaving group : Replace Cl with Br in 2-bromoacetamide derivatives to enhance electrophilicity .
  • Use phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) increases interfacial reactivity in biphasic systems .

Q. How to interpret conflicting NMR and mass spectrometry data?

  • NMR discrepancies : Check for tautomerism (e.g., keto-enol shifts in the pyrimidinone ring) by variable-temperature NMR .
  • Mass spec anomalies : Confirm isotopic patterns (e.g., chlorine/bromine signatures) and rule out adducts (e.g., Na⁺/K⁺) via high-resolution MS .

Q. What computational methods predict the compound’s reactivity and binding modes?

  • DFT calculations : Model transition states for sulfanyl bridge formation (B3LYP/6-31G* level) to identify rate-limiting steps .
  • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina, focusing on the acetamide’s hydrogen-bonding capacity .

Q. How to design bioactivity studies based on structural features of this compound?

  • Target selection : Prioritize enzymes with hydrophobic binding pockets (e.g., cyclooxygenase-2) due to the compound’s aromatic and nonpolar groups .
  • Assay design : Use fluorescence polarization for binding affinity measurements and Western blotting for downstream pathway analysis .

Data Contradiction and Optimization

Q. How to resolve contradictions between computational predictions and experimental bioactivity results?

  • Re-evaluate force fields : Adjust partial charges in docking simulations to account for sulfur’s polarizability .
  • Validate false negatives : Test analogs with modified substituents (e.g., replacing 4-methylphenyl with fluorophenyl) to probe steric/electronic effects .

Q. What methods confirm the formation of the sulfanyl bridge in synthetic intermediates?

  • ¹³C NMR : Identify the C–S bond (δ 35–45 ppm) and adjacent carbonyl groups (δ 165–175 ppm) .
  • Raman spectroscopy : Detect S–S/S–C vibrations (450–550 cm⁻¹) to rule out disulfide byproducts .

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